molecular formula C15H15NO5S B2790661 4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid CAS No. 314260-18-9

4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B2790661
CAS No.: 314260-18-9
M. Wt: 321.35
InChI Key: KBOXSNWRHOXKOS-XFXZXTDPSA-N
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Description

4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid is an interesting compound in organic chemistry. Its structure contains several functional groups, making it a versatile molecule for various reactions and applications. It is known for its potential in synthetic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Thiazolidine Ring Formation: : The starting materials typically include 4-methoxybenzaldehyde, thiosemicarbazide, and an appropriate diketone or diester. The reaction proceeds through condensation and cyclization to form the thiazolidine ring.

  • Aldol Condensation: : Using a base such as NaOH, the formed thiazolidine undergoes aldol condensation with a butanoic acid derivative. This step adds the butanoic acid moiety to the structure.

Industrial Production Methods

Industrial production may scale up the laboratory conditions, optimizing for yield and purity. Techniques such as continuous flow reactors and high-throughput screening can enhance efficiency. Industrial processes would also prioritize safety and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy group can be oxidized to a formyl or carboxyl group under strong oxidizing conditions.

  • Reduction: : The carbonyl groups can be reduced to alcohols using reagents like NaBH4 or LiAlH4.

  • Substitution: : The methoxy group can undergo nucleophilic substitution, potentially being replaced by other nucleophiles such as -OH, -NH2, or halogens.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2CrO4

  • Reduction: : NaBH4, LiAlH4

  • Substitution: : Nucleophiles like NaOH, NH3, or halide salts.

Major Products

  • Oxidation: : Formation of carboxylic acids.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of substituted methoxy derivatives.

Scientific Research Applications

  • Chemistry: : The compound's reactivity allows for the synthesis of complex molecules and the study of reaction mechanisms.

  • Biology: : Its derivatives could have bioactive properties, making it a candidate for biological assays.

  • Industry: : Possible use in materials science for developing new polymers or resins.

Mechanism of Action

The compound's effects largely depend on its interaction with various molecular targets. The thiazolidine ring and the 4-methoxybenzylidene moiety can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The specific mechanism would vary based on the derivative and the target system.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolidinediones: : Known for their antidiabetic properties.

  • Benzylidene derivatives: : Widely studied for their bioactivity.

Unique Features

  • The combination of a thiazolidine ring with a butanoic acid moiety and a methoxybenzylidene group provides a unique scaffold for chemical reactions and biological activity.

Conclusion

4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid is a fascinating compound with diverse synthetic, chemical, and biological applications. Its unique structure enables various reactions and potential uses in scientific research and industry. The exploration of its properties and mechanisms continues to offer insights into the interplay of functional groups in complex organic molecules.

Properties

IUPAC Name

4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-21-11-6-4-10(5-7-11)9-12-14(19)16(15(20)22-12)8-2-3-13(17)18/h4-7,9H,2-3,8H2,1H3,(H,17,18)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOXSNWRHOXKOS-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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